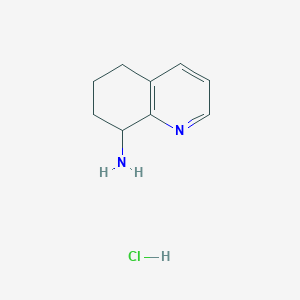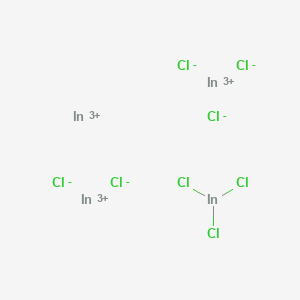
Triindium(3+) indium chloride pentachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triindium(3+) indium chloride pentachloride is a complex compound that consists of three indium ions in the +3 oxidation state, coordinated with five chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triindium(3+) indium chloride pentachloride typically involves the reaction of indium metal with chlorine gas under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the metal to the chloride form. The general reaction can be represented as:
3In+5Cl2→In3Cl5
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of an electrochemical cell in a mixed methanol-benzene solution. This method allows for the controlled deposition of indium chloride on the electrode surface, which can then be collected and purified .
Análisis De Reacciones Químicas
Types of Reactions
Triindium(3+) indium chloride pentachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states or elemental indium using reducing agents such as lithium hydride.
Substitution: The chloride ions can be substituted with other ligands, forming various indium complexes.
Common Reagents and Conditions
Oxidizing Agents: Chlorine gas, bromine, and other halogens.
Reducing Agents: Lithium hydride, sodium borohydride.
Substitution Reactions: Ligands such as phosphines, amines, and thiols can be used to replace chloride ions.
Major Products Formed
Oxidation: Higher oxidation state indium chlorides.
Reduction: Elemental indium or lower oxidation state indium compounds.
Substitution: Indium complexes with various ligands.
Aplicaciones Científicas De Investigación
Triindium(3+) indium chloride pentachloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of triindium(3+) indium chloride pentachloride involves its ability to act as a Lewis acid, accepting electron pairs from donor ligands. This property allows it to catalyze various chemical reactions by stabilizing transition states and intermediates. In biological systems, its antimicrobial activity is attributed to its ability to disrupt cellular processes by interacting with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Indium(III) chloride: A simpler compound with similar Lewis acid properties.
Gallium trichloride: Another group 13 metal chloride with comparable chemical behavior.
Aluminium chloride: A well-known Lewis acid used in various industrial applications.
Uniqueness
Triindium(3+) indium chloride pentachloride is unique due to its higher coordination number and the presence of multiple indium centers, which enhance its catalytic activity and reactivity compared to simpler indium compounds .
Propiedades
Fórmula molecular |
Cl8In4+4 |
|---|---|
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
indium(3+);trichloroindigane;pentachloride |
InChI |
InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8 |
Clave InChI |
LNTFPANMVGHEDC-UHFFFAOYSA-F |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].Cl[In](Cl)Cl.[In+3].[In+3].[In+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


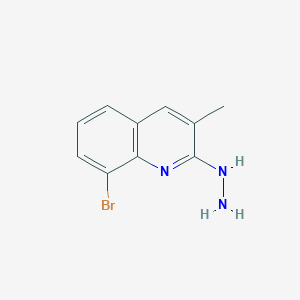
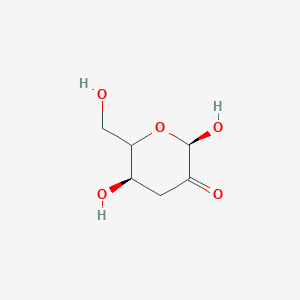
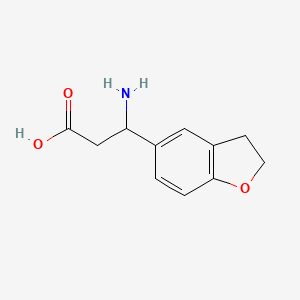

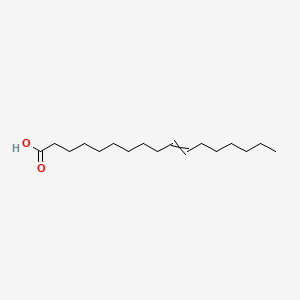

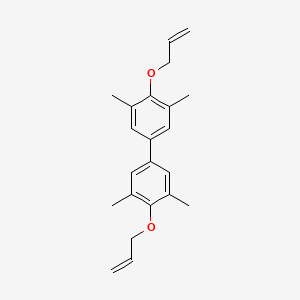



![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)

